C.I. Food Violet 3 is derived from the chemical synthesis of triphenylmethane dyes, specifically through processes involving the reaction of dimethylaminobenzaldehyde with phenol derivatives. It is classified as a synthetic organic dye and falls under the broader category of azo and triphenylmethane dyes. According to the European Chemicals Agency, it is listed under various classifications due to its potential health hazards, including carcinogenicity when certain impurities are present .
The synthesis of C.I. Food Violet 3 involves several key steps:
This method emphasizes the use of surfactants and dispersants to enhance pigment stability and color strength, making it suitable for various applications in printing inks and food coloring.
C.I. Food Violet 3 has a complex molecular structure characterized by its triphenylmethane backbone. The molecular formula is , with a relative molecular mass of approximately 407.98 g/mol .
The structural representation can be depicted as follows:
This structure reveals the presence of multiple methyl groups attached to nitrogen atoms, contributing to its solubility and color properties.
C.I. Food Violet 3 participates in various chemical reactions typical of cationic dyes:
These reactions are critical for applications in biological staining where reversible color changes are often required.
The mechanism of action for C.I. Food Violet 3 involves its interaction with biological tissues or substrates:
This binding affinity is essential for its application in microbiology as a staining agent for visualizing cellular structures.
These properties are significant for determining appropriate storage conditions and applications in various industries.
C.I. Food Violet 3 has several scientific uses:
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